

Ecotoxicity assessment of Dimethyltin dineodecanoate versus alternative antifoulants

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Dimethylbis[(1-oxoneodecyl)oxy]stannane

Cat. No.:

B1591291

Get Quote

Ecotoxicity Deep Dive: Dimethyltin Dineodecanoate vs. Modern Antifouling Agents

A Comparative Guide for Researchers

The phasing out of highly toxic tributyltin (TBT) in antifouling systems has spurred the development of alternative biocides. This guide provides a comparative ecotoxicological assessment of Dimethyltin dineodecanoate, an organotin compound, against several contemporary antifouling agents: DCOIT (Sea-Nine 211), Tralopyril (Econea), Zinc Pyrithione, and Copper Pyrithione. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of effective and environmentally benign antifouling solutions.

Quantitative Ecotoxicity Data

The following tables summarize the acute toxicity (LC50/EC50) of Dimethyltin dineodecanoate and its alternatives on various marine organisms. It is important to note that direct comparisons of ecotoxicity data should be made with caution due to variations in experimental conditions across different studies.

Data for Dimethyltin Dineodecanoate is limited. The data presented here is for closely related dimethyltin compounds and should be considered indicative, highlighting the need for further

research on this specific substance.

Table 1: Ecotoxicity of Dimethyltin Compounds and Alternative Antifoulants on Marine Algae

Antifoulant	Species	Exposure Duration	Endpoint	Concentration (µg/L)
Dimethyltin compounds (proxy)	Skeletonema costatum	72 hours	EC50 (growth)	>270 (as Sn)[1]
Desmodesmus subspicatus (freshwater)	72 hours	EC50 (growth)	25,100[2]	
DCOIT (Sea- Nine 211)	Not Specified	Not Specified	EC50	1.4 - 5.6[3]
Tralopyril (Econea)	Pseudokirchnerie Ila subcapitata	Not Specified	ErC50	12[4]
Zinc Pyrithione	Nitzschia pungens	Not Specified	EC50	5.5[2]
Copper Pyrithione	Freshwater algae	120 hours	EC50	35

Table 2: Ecotoxicity of Dimethyltin Compounds and Alternative Antifoulants on Marine Crustaceans

Antifoulant	Species	Exposure Duration	Endpoint	Concentration (µg/L)
Dimethyltin compounds (proxy)	Daphnia magna (freshwater)	48 hours	LC50	30 (as Sn)[1]
Daphnia magna (freshwater)	48 hours	EC50	11,500[2]	
DCOIT (Sea- Nine 211)	Acartia tonsa	48 hours	LC50	8.9[5]
Tralopyril (Econea)	Daphnia magna	48 hours	LC50	1.5[4]
Zinc Pyrithione	Artemia sp.	Not Specified	LC50	3,200[2]
Copper Pyrithione	Not Specified	Not Specified	Not Specified	Not Specified

Table 3: Ecotoxicity of Dimethyltin Compounds and Alternative Antifoulants on Marine Fish

Antifoulant	Species	Exposure Duration	Endpoint	Concentration (µg/L)
Dimethyltin compounds (proxy)	Oryzias latipes (medaka)	48 hours	LC50	4,060[2]
DCOIT (Sea- Nine 211)	Not Specified	96 hours	LC50	2.7[5]
Tralopyril (Econea)	Oncorhynchus mykiss (rainbow trout)	96 hours	LC50	1.3[4]
Zinc Pyrithione	Not Specified	Not Specified	Not Specified	Not Specified
Copper Pyrithione	Paralichthys olivaceus (embryonic)	Not Specified	Not Specified	More toxic than Zinc Pyrithione[6]

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated using standardized testing protocols. The following are summaries of the key experimental methodologies for assessing the acute toxicity of chemical substances to aquatic organisms.

Algal Growth Inhibition Test (ISO 10253)

This test evaluates the effects of a substance on the growth of marine unicellular algae, such as Skeletonema sp. and Phaeodactylum tricornutum.[7][8]

- Principle: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a defined nutrient medium for 72 hours.
- Procedure:
 - Prepare a series of test solutions with different concentrations of the substance.
 - Inoculate each test solution with a low density of algal cells.

- Incubate the cultures under controlled conditions of light, temperature, and pH for 72 hours.
- Measure the algal cell density at 24-hour intervals.
- Endpoint: The primary endpoint is the inhibition of the average specific growth rate relative to the control. The EC50 value, the concentration causing a 50% reduction in growth rate, is calculated.

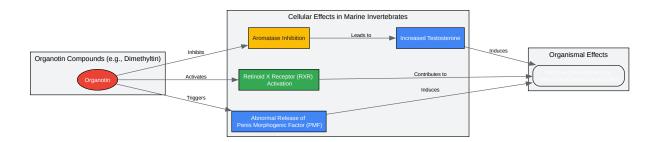
Crustacean Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of substances to daphnids, a type of small crustacean. Daphnia magna is a commonly used species.[9][10]

- Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations
 of the test substance for 48 hours.
- Procedure:
 - Place a group of daphnids in test chambers containing the test solutions at different concentrations.
 - Maintain the test chambers under controlled temperature and light conditions for 48 hours.
 - Observe the daphnids for immobilization (inability to swim) at 24 and 48 hours.
- Endpoint: The primary endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.

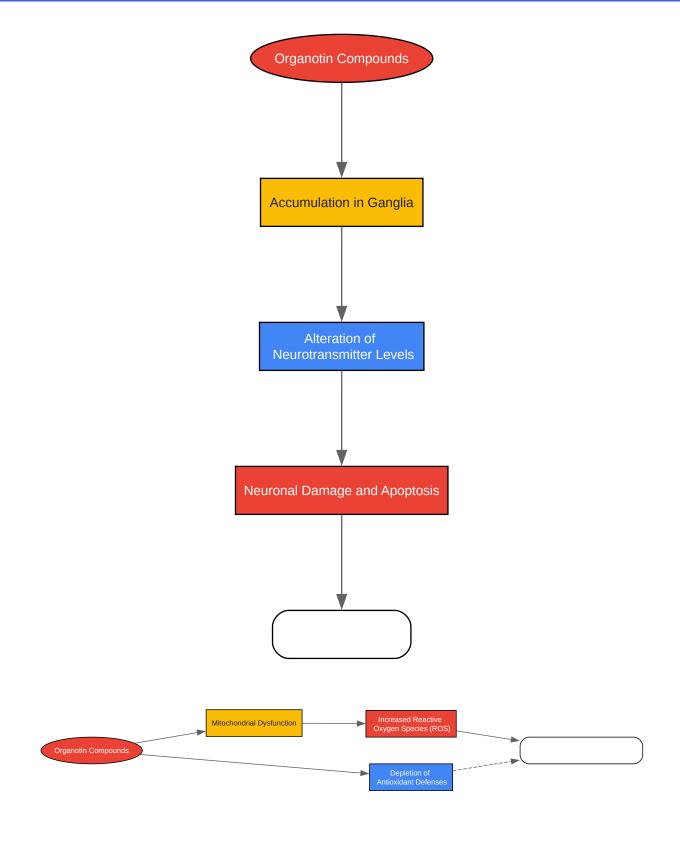
Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a population of fish over a short exposure period.[11][12]


- Principle: Fish are exposed to the test substance, typically for 96 hours, in a static, semistatic, or flow-through system.
- Procedure:

- Acclimate the test fish to the laboratory conditions.
- Expose groups of fish to a range of concentrations of the test substance.
- Record mortalities and any other signs of toxicity at 24, 48, 72, and 96 hours.
- Endpoint: The main endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

Signaling Pathways and Mechanisms of Toxicity


The toxicity of antifouling agents is exerted through various molecular and cellular mechanisms. The following diagrams illustrate some of the known or proposed signaling pathways affected by organotin compounds.

Click to download full resolution via product page

Caption: Proposed mechanisms of endocrine disruption by organotin compounds leading to imposex in marine gastropods.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. canada.ca [canada.ca]
- 2. env.go.jp [env.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Larval Development of Marine Copepods Acartia tonsa by Neonicotinoids -PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Mechanisms of imposex induction in the mud snail, Ilyanassa obsoleta: TBT as a neurotoxin and aromatase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. env.go.jp [env.go.jp]
- 9. Masculinization of female gastropod mollusks induced by organotin compounds, focusing on mechanism of actions of tributyltin and triphenyltin for development of imposex PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imposex Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Effects of Organotins on Crustaceans: Update and Perspectives [frontiersin.org]
- To cite this document: BenchChem. [Ecotoxicity assessment of Dimethyltin dineodecanoate versus alternative antifoulants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591291#ecotoxicity-assessment-of-dimethyltin-dineodecanoate-versus-alternative-antifoulants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com